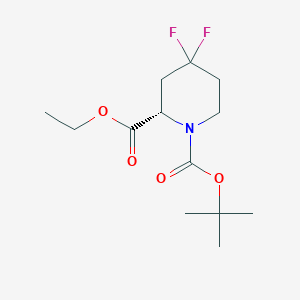
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine, ethyl bromide, and difluoromethane.
Formation of Piperidine Ring: The piperidine ring is formed through a series of nucleophilic substitution reactions.
Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions, while the difluoro groups are added through fluorination reactions.
Final Product: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure similar to (S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate, used in various chemical syntheses.
Fluorinated Piperidines: Compounds with similar fluorine substitutions, known for their enhanced stability and bioactivity.
tert-Butyl Derivatives: Compounds with tert-butyl groups, often used to increase lipophilicity and membrane permeability.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H21F2NO4 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl (2S)-4,4-difluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-13(14,15)6-7-16(9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Clave InChI |
GEEBFHAWMZMNGL-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC(CCN1C(=O)OC(C)(C)C)(F)F |
SMILES canónico |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


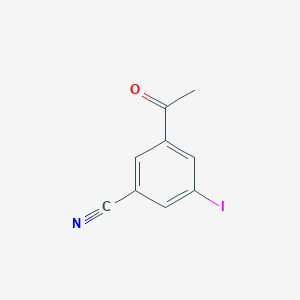
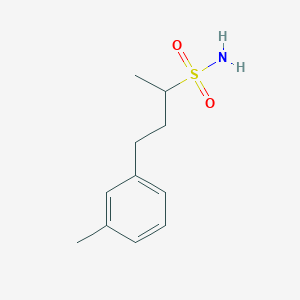
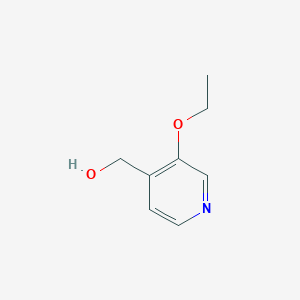
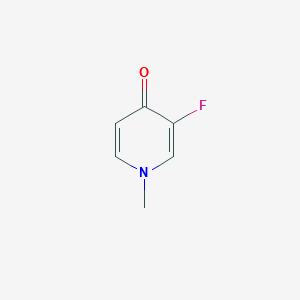
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
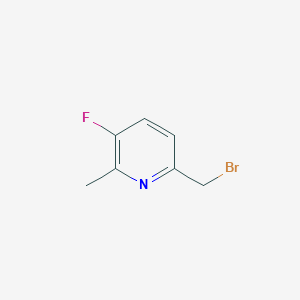
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
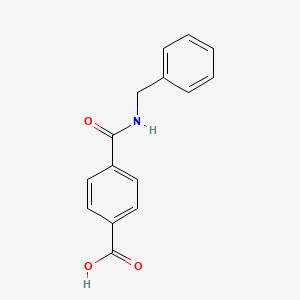
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)

![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
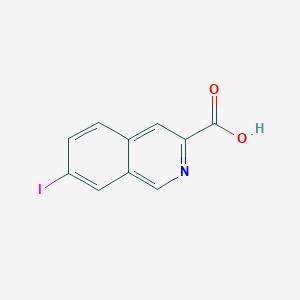

![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
